beta-Neoclovene

Description

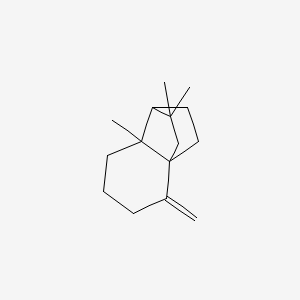

Structure

2D Structure

3D Structure

Properties

CAS No. |

56684-96-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

6,8,8-trimethyl-2-methylidenetricyclo[5.2.2.01,6]undecane |

InChI |

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h12H,1,5-10H2,2-4H3 |

InChI Key |

BUDWHMNUSAOQBI-UHFFFAOYSA-N |

SMILES |

CC1(CC23CCC1C2(CCCC3=C)C)C |

Canonical SMILES |

CC1(CC23CCC1C2(CCCC3=C)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Research

Identification and Characterization of Beta-Neoclovene in Botanical Sources

This compound has been identified and characterized in the essential oils and extracts of several plant species, contributing to their unique biochemical profiles. Its presence is often determined through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govnih.govvulcanchem.com

Distribution in Specific Plant Species

This compound is found across a diverse range of plant species, including economically and medicinally important ones. Its distribution highlights its natural prevalence as a secondary metabolite.

Distribution of this compound in Botanical Sources

| Plant Species | Botanical Family | Plant Part/Context | Reference |

| Panax ginseng | Araliaceae | Root essential oil | nih.govnist.govchemeo.comthegoodscentscompany.com |

| Persea americana Mill | Lauraceae | Foliar tissue | vulcanchem.comnih.gov |

| Citrus grandis L. Osbeck | Rutaceae | Fruit peel volatile composition | nih.gov |

| Cinnamomum illicioides | Lauraceae | Plant extract | |

| Gyrinops walla | Thymelaeaceae | Agarwood hexane (B92381) extracts | |

| Elionurus platypus | Poaceae | Essential oils | |

| Laurus nobilis | Lauraceae | Essential oil | |

| Xanthium sibiricum | Asteraceae | Volatile oil |

In Panax ginseng, this compound is a significant volatile compound, and its presence helps differentiate P. ginseng from other Panax species, such as Panax notoginseng and Panax quinquefolius. nih.govnist.govchemeo.com Alpha-neoclovene (B12086099), another isomer, is also a primary constituent of the total ginseng volatile oil. In Persea americana (avocado), this compound has been detected in the foliar tissue, particularly in the drymifolia variety. vulcanchem.comnih.gov The volatile composition of Citrus grandis (pummelo) cultivars also includes this compound. nih.gov Furthermore, alpha-neoclovene has been identified in Citrus aurantifolia (key lime) essential oils extracted from roots.

Endophytic Fungi as Producers of this compound and Related Terpenes

Endophytic fungi, which live within plant tissues, are recognized for their ability to produce a wide array of secondary metabolites, including volatile organic compounds (VOCs) such as terpenes. Research has focused on characterizing terpene synthases (TPSs) from these fungi, some of which are involved in the biosynthesis of "mycodiesel" hydrocarbons, a category that includes various terpenes. While direct evidence of endophytic fungi solely producing this compound is less common, studies indicate their capacity for terpene biosynthesis and the remodeling of existing terpene skeletons. For instance, an endophytic strain of Aspergillus tubingensis (KJ-9) has been shown to catalyze the biotransformation of beta-caryophyllene (B1668595), a macrocyclic sesquiterpenoid, into a series of natural product-like polycyclic compounds with diverse structures. This demonstrates the enzymatic machinery within endophytic fungi that can lead to the production of complex terpene derivatives. Additionally, "c-neoclovene" (likely a reference to this compound or gamma-neoclovene) has been reported in ether extracts of Scapania verrucosa and its associated endophytic fungus, suggesting a potential role for these fungi in neoclovene (B12056202) biosynthesis or accumulation.

Investigation of Ecological Roles and Inter-organismal Chemical Communication

Terpenoids, including sesquiterpenes like this compound, play crucial roles in the ecological interactions between organisms. These compounds often act as chemical signals, mediating communication within and between different species.

Their ecological functions are diverse:

Defense Mechanisms: Terpenoids contribute to plant defense against herbivores and pathogens. They can deter predators or possess insecticidal properties.

Attraction: In floral contexts, volatile terpenoids are essential for attracting pollinators, guiding them to flowers for successful reproduction.

Inter-species Signaling: Microbial volatiles, which include terpenes, facilitate rapid chemical interactions and communication between microorganisms and their hosts, such as plants and insects. These can be constitutively emitted or induced by specific biological interactions or environmental cues.

Intra-species Communication: Terpenes can also serve as signaling compounds within a single species, influencing behaviors such as aggregation or dispersal.

While the specific ecological role of this compound itself is an area of ongoing research, its classification as a sesquiterpene suggests it likely shares some of these broader functions attributed to this class of compounds. For example, the related sesquiterpene (E)-beta-caryophyllene and its isomers are known to serve identical ecological functions in plants. However, for some plants like Xanthium sibiricum, while neoclovene is a volatile compound, its precise ecological role remains to be fully elucidated. Beyond specific ecological interactions, terpenoids are also involved in fundamental cellular processes in plants, including cell growth, development, cellular membrane maintenance, and stress response.

Biosynthesis and Enzymatic Research Pathways

Elucidation of Farnesyl Pyrophosphate (FPP) as the Common Sesquiterpene Precursor

Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (B83284) (FDP), stands as the universal precursor for all sesquiterpenes, encompassing a vast array of thousands of compounds wikipedia.org. Sesquiterpenes are C15 compounds, structurally formed from three isoprene (B109036) units nih.govresearchgate.net. The foundational building blocks for isoprenoid biosynthesis are the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) plos.orgnih.gov.

The pathway to FPP involves a series of successive head-to-tail condensations. Initially, DMAPP combines with one molecule of IPP to yield geranyl pyrophosphate (GPP), a C10 monoterpenoid precursor plos.orgnih.govmdpi.com. Subsequently, GPP interacts with another molecule of IPP under the catalytic action of farnesyl diphosphate synthase (FPPS) to form FPP nih.govmdpi.com. Once formed, FPP serves as the substrate for a cascade of cyclization, ionization, and rearrangement reactions, all mediated by a specialized class of enzymes known as sesquiterpene synthases, ultimately leading to the diverse array of sesquiterpenoids mdpi.com.

Enzymatic Mechanisms for Beta-Neoclovene Formation

The conversion of FPP into complex sesquiterpenes like this compound is orchestrated by specific enzymatic machinery, involving distinct terpene synthases and the precise management of highly reactive carbocationic intermediates.

Terpene synthases (TPSs) are pivotal enzymes in the biosynthesis of sesquiterpenoids, catalyzing the cyclization, ionization, and rearrangement reactions of FPP mdpi.com. The diversity of these enzymes is significant, with over 300 plant sesquiterpene synthases having been characterized to date mdpi.com. TPSs are broadly categorized into Type I and Type II superfamilies, distinguishable by their conserved sequence motifs and catalytic mechanisms nih.govplos.org. Type I terpene synthases initiate carbocation formation through the abstraction of two diphosphate groups from the substrate, a process facilitated by two highly conserved motifs: the aspartate-rich motif (DDXXD) and the NSE/DTE triad (B1167595) (ND(L/I/V)XSXXXE) nih.govplos.orgosti.gov.

Specific terpene synthases have been identified that are capable of producing this compound. For instance, enzymes such as CO27-CS and EC38-CS, derived from Hypoxylon sp., have been shown to produce this compound, among other terpenes google.com. The ability of a single enzyme to yield multiple terpene products is attributed to the various cyclization reactions and subsequent rearrangements of different intermediate carbocations that can occur within the enzyme's active site google.com.

The enzymatic transformation of FPP into sesquiterpenes involves a series of highly controlled polycyclization events that generate transient carbocationic intermediates nih.govcaltech.edu. These reactive species undergo intricate rearrangements, including Wagner-Meerwein shifts, to form the characteristic carbon skeletons of various sesquiterpenoids caltech.edu.

For example, in the biosynthesis of β-caryophyllene, a related sesquiterpene, (E,E)-FPP is known to form the (E,E)-α-humulyl carbocation, which can then undergo further rearrangements or cyclizations mdpi.com. Computational studies have provided significant insights into these complex mechanisms, proposing pathways that involve the isomerization of FPP to nerolidyl pyrophosphate (NPP) and highlighting the highly synchronous nature of cation-alkene cyclizations nih.gov.

The presilphiperfolane skeleton is recognized as an important branch point in sesquiterpene biosynthesis, with presilphiperfolanyl cations being particularly prone to skeletal rearrangements via carbon-carbon bond migrations caltech.edu. Research has led to the isolation and characterization of diverse rearrangement products, including α-neoclovene and clovene, and computational analyses have been crucial in deciphering the complex pathways leading to these structures caltech.edu. The final selectivity of terpene formation is largely dictated by the relative stability of these intermediate carbocations, guiding the reaction towards specific end products rsc.org.

Metabolic Engineering and Synthetic Biology Approaches for Biosynthetic Modulation

Metabolic engineering and synthetic biology offer powerful tools for elucidating complex biosynthetic pathways and achieving enhanced production of sesquiterpenes in microbial systems researchgate.net. These approaches involve rational design and modification of host organisms to optimize the flow of metabolites towards desired products.

Key strategies in this field include the optimization of native metabolic pathways, such as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, or the design of hybrid metabolic routes, like the mevalonate (B85504) (MVA) pathway, within microorganisms researchgate.netmdpi.comosti.govmdpi.com. A central aspect of these strategies is the identification and improvement of exogenous terpene synthases, as many host organisms naturally lack the enzymes required for specific terpene production mdpi.com.

Augmenting the metabolic flux towards FPP, the direct precursor, is another critical strategy. This can be achieved by employing different FPP synthases or by introducing an exogenous MVA pathway, which diverts acetyl-CoA towards IPP and DMAPP formation, thereby increasing FPP availability researchgate.netosti.gov. For instance, overexpression of farnesyl pyrophosphate synthase (FPS) genes has been demonstrated to significantly enhance sesquiterpenoid content, including this compound, in plants such as German chamomile (Matricaria chamomilla L.) nih.gov. In one study, overexpression of McFPS in German chamomile hairy roots resulted in a 4.7-fold increase in this compound content compared to A. rhizogenes-transformed roots, and a 3.9-fold increase compared to hairy roots transformed with an empty vector nih.gov.

Common microbial hosts for these engineering efforts include Escherichia coli and Saccharomyces cerevisiae researchgate.netmdpi.commdpi.com. Beyond pathway modification, optimization strategies often encompass fine-tuning cultivation conditions, such as minimizing mevalonate accumulation in vivo, adjusting inducer concentrations (e.g., IPTG), controlling fermentation temperature, and optimizing substrate concentration to maximize terpene yields osti.gov.

Table 1: Impact of McFPS Overexpression on this compound Content in German Chamomile Hairy Roots nih.gov

| Sample Type | Relative this compound Content (Fold Increase) |

| McFPS-overexpressed hairy roots vs. A. rhizogenes transformed roots | 4.7 |

| McFPS-overexpressed hairy roots vs. empty vector transformed roots | 3.9 |

Chemical Synthesis and Derivatization Strategies

Research on Total Synthesis Approaches to Beta-Neoclovene and its Core Skeleton

Early efforts toward the synthesis of neoclovene (B12056202) date back to the 1960s and 1970s, with studies exploring its formation. acs.orgacs.org A notable synthesis of neoclovene was reported in 1971, which provided insights into the probable intermediacy of a specific carbonium ion derived from (4S,7R)-3,3,7,11-tetramethyltricyclo[5,4,0,0¹´⁴]undecan-11-ol in its formation from caryophyllene (B1175711). rsc.org The core skeleton of neoclovene is described as 2,6,8,8-tetramethyltricyclo[5,2,2,0¹´⁶]undec-2-ene. researchgate.netresearchgate.net

Achieving regioselective and stereoselective control in the synthesis of complex polycyclic structures like this compound can be challenging, as acid-catalyzed rearrangements of precursors often lead to complex mixtures. nih.govrsc.orgresearchgate.net However, the aforementioned synthesis of neoclovene contributed to understanding its relative configuration, implying consideration of stereochemical aspects in its preparation. rsc.org In the broader context of terpenoid synthesis, highly diastereoselective cascade cyclizations of terpenoid polyalkenes have been achieved through photoinduced electron transfer, leading to enantiomerically pure cyclic terpenoids. acs.orgacs.org Such methodologies are crucial for controlling the precise three-dimensional arrangement of atoms in complex natural products.

Biomimetic cyclization strategies aim to mimic the enzymatic processes observed in nature for the biosynthesis of complex terpenoids. These approaches have been extensively explored for the synthesis of various cyclic terpenoids. For instance, photoinduced radical cations have been utilized to trigger cascade cyclizations of terpenoid polyalkenes, mimicking nonoxidative biosynthetic transformations and allowing for the induction of asymmetry. acs.orgacs.org

Superacid-induced cyclization of open-chain precursors represents another biomimetic approach, where the arrangement of functional groups in the starting material significantly influences the reaction outcome. nih.govbibliotekanauki.pl In the context of neoclovene, biomimetic syntheses involving the rearrangement of β-caryophyllene or isocaryophyllene (B31545) have been investigated. These studies have shown that under acidic conditions, rearrangement products such as α-neoclovene and clovene are formed, although obtaining specific natural products like presilphiperfolanols through these non-enzymatic pathways has proven difficult. nih.govresearchgate.net For example, the rearrangement of (+)-β-panasinsene in the presence of sulfuric acid and diethyl ether has been shown to yield α-neoclovene. molaid.com The development of these strategies often involves imitating the protective and activating enzymatic pockets of terpene cyclases, for instance, by utilizing confined networks to induce polyene cyclizations. chemrxiv.org

Chemical Modifications and Derivatization Studies of this compound and Analogs

This compound has been identified in various natural sources, such as the essential oils of Ligularia persica and Picea abies bark, often through analytical techniques like GC-MS, which may involve derivatization processes for identification. nih.govscispace.com Beyond analytical derivatization, studies have focused on the chemical modification of neoclovene and the design of novel analogs.

Recent advancements in supramolecular catalysis have opened new avenues for the design and synthesis of novel this compound derivatives. Supramolecular capsule catalysis has facilitated the efficient access to diverse and novel terpenoid skeletons, including neoclovene derivatives, often in as few as four synthetic steps. nih.govresearchgate.netresearchgate.netresearchgate.net A significant advantage of these methods is that the resulting products frequently retain functional groups that can be readily modified further, allowing for the expansion of the accessible chemical space. nih.govresearchgate.netresearchgate.net

The rearrangement reactions of this compound precursors and epoxides in acidic media have been a subject of detailed investigation. Acid-catalyzed rearrangement of β-caryophyllene, a known precursor, typically yields complex mixtures that include α-neoclovene, clovene, and β-caryolanol. nih.govrsc.orgresearchgate.netcaltech.edu The product distribution in these rearrangements can be highly sensitive to factors such as the substitution pattern of the caryophyllenyl framework and the nature of the leaving group. nih.gov

Studies have also specifically examined the rearrangements of neoclovene epoxides in the presence of solid superacids, such as ZrO₂/SO₄²⁻, and in formic acid. researchgate.netresearchgate.net These reactions can lead to the formation of compounds with previously unknown carbon skeletons, highlighting the complex and often unpredictable nature of carbocationic rearrangements in these systems. researchgate.net Generally, acid-catalyzed epoxide ring-opening reactions proceed via a mechanism that exhibits characteristics of both Sɴ1 and Sɴ2 pathways, where the more substituted carbon is typically the preferred site of nucleophilic attack in asymmetric epoxides. libretexts.orglibretexts.org

Application of Supramolecular Catalysis in Related Terpenoid Cyclization Reactions

Supramolecular catalysis has emerged as a powerful tool in organic synthesis, particularly for mimicking the highly selective and efficient processes of natural enzymes in terpenoid cyclization reactions. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govacs.orgosti.gov These artificial catalysts, such as the hexameric resorcinarene (B1253557) capsule, are capable of catalyzing complex transformations like tail-to-head terpene cyclizations. researchgate.netresearchgate.netnih.govacs.org

A key advantage of supramolecular catalysts is their ability to enable access to diverse and novel terpenoid skeletons, including neoclovene derivatives, which might be otherwise inaccessible through natural enzymatic pathways due to substrate specificity limitations. nih.govresearchgate.netresearchgate.netresearchgate.net Research has demonstrated that the product selectivity in these cyclizations can be precisely controlled by varying factors such as the leaving group. nih.govacs.org Mechanistic investigations have revealed that a synergistic interaction between the supramolecular capsule and trace amounts of acid can be essential for catalytic activity, with the cleavage of the leaving group often being the rate-determining step. nih.govacs.org Furthermore, these catalysts can influence reaction outcomes by excluding water from reactive intermediates, thereby directing cyclization pathways towards deprotonation rather than nucleophilic capture, a feature analogous to the active sites of many terpene synthases. osti.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Application of Advanced Spectroscopic Techniques for Structural Characterization

NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like beta-neoclovene. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for mapping the carbon skeleton and establishing atom-to-atom connectivity. sci-hub.sersc.orgresearchgate.net

For sesquiterpenes, including neoclovene (B12056202) derivatives, NMR data provides insights into the number and types of carbons and hydrogens, as well as their direct and long-range correlations. For instance, analysis of coupling constants in ¹H NMR can indicate the relative configuration of adjacent protons. sci-hub.se Detailed analysis of 2D NMR data allows for the construction of the entire planar structure. rsc.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the accurate mass and elemental composition of this compound. fmach.it HRMS provides a precise molecular weight, which, combined with the isotopic pattern, allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₅H₂₄, with a monoisotopic mass of 204.187800766 Da. uni.lunih.govnist.gov This information is critical for calculating the degrees of unsaturation, which in turn helps in deducing the number of rings and double bonds within the molecule. rsc.org

The following table summarizes key mass spectrometry data for this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₅H₂₄ | - | uni.lunih.gov |

| Molecular Weight (Average) | 204.35 | g/mol | nih.govnist.gov |

| Monoisotopic Mass | 204.187800766 | Da | uni.lunih.govnist.gov |

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are vital for assigning the absolute configuration of chiral molecules like this compound. beilstein-journals.orgresearchgate.net While this compound itself is a hydrocarbon, its derivatives or related sesquiterpenes with chromophores (e.g., unsaturated ketones) can exhibit characteristic Cotton effects in their ECD spectra. beilstein-journals.org

The absolute configuration is typically determined by comparing experimental ECD spectra with theoretically calculated spectra, often utilizing Time-Dependent Density Functional Theory (TDDFT) calculations. sci-hub.sersc.orgresearchgate.net This computational approach predicts the ECD spectrum for different possible stereoisomers, and a good match between the experimental and calculated spectra confirms the absolute configuration. sci-hub.seresearchgate.net

X-ray crystallography provides the most definitive evidence for the solid-state structure and absolute configuration of crystalline compounds. jst.go.jprsc.orgmdpi.comnih.gov While this compound itself might be an oil, its crystalline derivatives or related compounds can be subjected to X-ray diffraction. This technique yields a three-dimensional representation of the molecule, including bond lengths, bond angles, and relative and absolute stereochemistry, without the need for extensive spectroscopic interpretation. jst.go.jprsc.org For instance, X-ray analysis has been used to confirm the relative and absolute configurations of complex polycyclic compounds derived from sesquiterpenes. rsc.org

Stereochemical Investigations of this compound Isomers and Related Sesquiterpenes

This compound is a sesquiterpene, a class of C₁₅H₂₄ compounds derived from farnesyl diphosphate (B83284), known for their structural diversity and numerous isomeric forms. fmach.itresearchgate.net The stereochemical complexity arises from multiple chiral centers and the presence of various ring systems. This compound itself is a tricyclic structure. uni.lunih.gov

Research has shown that neoclovene and this compound are rearrangement products, often formed from other sesquiterpenes like beta-caryophyllene (B1668595), particularly under acidic conditions. jst.go.jpresearchgate.netcaltech.eduscispace.com The isomerization of caryophyllene (B1175711) can lead to a complex mixture of products, including various neoclovene isomers. researchgate.netcaltech.edu Studies on these rearrangements often involve detailed stereochemical investigations to understand the reaction pathways and the resulting configurations. researchgate.netcaltech.edu

The structural elucidation of neoclovene (a related isomer) has shown it to be 2,6,8,8-tetramethyltricyclo[5,2,2,0¹⁶]undec-2-ene with a specific stereochemistry. researchgate.net The diverse nature of sesquiterpenes means that even subtle differences in their three-dimensional arrangement can lead to distinct compounds, necessitating rigorous stereochemical analysis for each isomer. acs.org

Reaction Mechanisms and Chemical Reactivity Studies

Acid-Catalyzed Isomerization Pathways of Beta-Caryophyllene (B1668595) to Neoclovene (B12056202) and Related Products

Beta-caryophyllene, a natural bicyclic sesquiterpene, is known to undergo complex rearrangements under acidic conditions, leading to a variety of products, including neoclovene isomers. wikipedia.orgcaltech.edunih.gov Research has shown that acid-catalyzed isomerization of beta-caryophyllene typically yields complex mixtures, with product distributions that can change over time. caltech.edunih.gov

Key rearrangement products observed from the acid-catalyzed isomerization of beta-caryophyllene include:

Alpha-neoclovene (B12086099) caltech.edunih.gov

Clovene caltech.edunih.gov

Beta-caryolanol caltech.edunih.gov

For instance, a rigorous study in 1995 focused on the acetic acid or sulfuric acid-catalyzed isomerization of beta-caryophyllene, primarily yielding beta-caryolanol, clovene, and neoclovene. rsc.org The use of heterogeneous acid catalysts like Nafion SAC-13 has also been explored for the isomerization of beta-caryophyllene. rsc.org Complete conversion of beta-caryophyllene was observed with Nafion SAC-13 at 100 °C over 24 hours, resulting in a mixture of seven prominent sesquiterpenes. rsc.org Unlike sulfuric acid catalysis, no alcohols were detected in the product mixture when using Nafion SAC-13. rsc.org

Table 1: Products from Acid-Catalyzed Isomerization of Beta-Caryophyllene

| Catalyst Type | Conditions | Primary Products | Notes | Source |

| Acetic Acid/Sulfuric Acid | - | Beta-caryolanol, Clovene, Neoclovene | Leads to complex mixtures, distributions change over time. | caltech.edunih.govrsc.org |

| Nafion SAC-13 | 100 °C, 24 h, under nitrogen | Seven prominent sesquiterpenes | Complete conversion, no alcohols detected, dimer formation observed. rsc.org | rsc.org |

| Heteropoly acid H₃PW₁₂O₄₀ | Ketone solvents (2-butanone, acetone) | (-)-Clovene, beta-caryolanol, beta-clovanol | Total yield 70–80% by isomerization and hydration. ufop.br | ufop.br |

Detailed Studies of Carbocation Rearrangement Mechanisms in Sesquiterpenoid Transformations

The formation of beta-neoclovene and other rearranged products from beta-caryophyllene proceeds via complex carbocation rearrangement mechanisms. nih.govlibretexts.org These rearrangements are fundamental to terpene biosynthesis and chemical synthesis. nih.gov

In the context of sesquiterpenoid transformations, carbocation rearrangements involve shifts of hydride or alkyl groups to stabilize an initially formed carbocation. libretexts.orgmsu.edu For instance, the biosynthesis of caryophyllenyl cations from farnesyl pyrophosphate (FPP) is a key step, which then undergoes cyclobutane (B1203170) ring expansion and cation-alkene cyclization to form the C(8)-presilphiperfolanyl cation. nih.gov Subsequent Wagner-Meerwein shifts from this common intermediate can lead to various triquinane structures. nih.gov

Computational studies have been employed to understand the intricate nature of these diverse rearrangement pathways. caltech.edunih.gov For example, theoretical evaluations of terpene cyclization pathways have proposed mechanisms involving the isomerization of FPP to nerolidyl pyrophosphate (NPP), the specific conformer of the caryophyllenyl cation responsible for cyclization, and the highly synchronous nature of cation-alkene cyclizations. nih.gov The feasibility of 1,3-hydride shifts leading to different carbocation intermediates has also been investigated. nih.gov

Investigations of Solvolytic and Other Chemical Transformations of this compound Precursors

Solvolytic reactions of beta-caryophyllene-derived structures have been studied to understand their rearrangement pathways. caltech.edunih.gov For example, the ionization and rearrangement of a beta-caryophyllene-derived tosylate in water and acetone (B3395972) at 75 °C yielded specific alcohols, such as 12-nor-8α-presilphiperfolan-9β-ol. caltech.edunih.gov This compound structurally resembles presilphiperfolan-9α-ol but lacks a methyl group at C(4). nih.gov

Further investigations into solvolytic rearrangement conditions, such as subjecting a p-nitrobenzoate ester to higher temperatures, did not produce the expected presilphiperfolan-9α-ol. nih.gov Instead, products like 5,8-cyclocaryophyllen-4α-ol, beta-caryophyllene, and another alcohol were observed. nih.gov This suggests that non-enzymatic cyclization is highly sensitive to the substitution pattern of the caryophyllenyl framework and the nature of the leaving group. nih.gov

Rearrangements of neoclovene epoxides in acidic media have also been explored. researchgate.net For instance, in the presence of a solid superacid (ZrO₂/SO₄²⁻) and in formic acid, neoclovene epoxides underwent rearrangements, with formic acid yielding a ketone with a previously unknown carbon skeleton. researchgate.net Molecular mechanics and quantum-chemical methods were used to derive the most probable pathway for its formation. researchgate.net

Kinetic and Thermodynamic Studies of Relevant Reaction Pathways

Kinetic and thermodynamic parameters are crucial for understanding the favorability and rate of these complex rearrangement reactions. researchgate.netacs.org Computational studies, such as those using molecular mechanics and quantum-chemical methods, are employed to rationalize multi-step mechanistic pathways with regard to their thermodynamic and kinetic parameters. researchgate.net

While specific kinetic and thermodynamic data for the direct formation of this compound from beta-caryophyllene are often embedded within broader studies of terpene rearrangements, the general principles apply. For instance, the stability of carbocation intermediates is a significant factor driving molecular rearrangement. msu.edu Rearrangements occur to convert less stable carbocations (e.g., primary) to more stable ones (e.g., tertiary) through 1,2-shifts of adjacent groups like methyl or hydride. libretexts.orgmsu.edu Additionally, if angle strain, torsional strain, or steric crowding in the reactant structure can be relieved by an alkyl or aryl shift to a carbocation site, such rearrangements are commonly observed. msu.edu

For example, in the context of ion-molecule reactions of sesquiterpenes, collisional rate constants have been calculated using parameterized theories, taking into account polarizabilities and electric dipole moments derived from quantum chemical calculations. acs.org These studies contribute to the understanding of kinetic parameters for various sesquiterpene transformations. acs.org

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 205.19508 | 150.6 | uni.lu |

| [M+Na]⁺ | 227.17702 | 159.7 | uni.lu |

| [M+NH₄]⁺ | 222.22162 | 165.4 | uni.lu |

| [M+K]⁺ | 243.15096 | 150.2 | uni.lu |

| [M-H]⁻ | 203.18052 | 153.3 | uni.lu |

| [M+Na-2H]⁻ | 225.16247 | 156.7 | uni.lu |

| [M]⁺ | 204.18725 | 153.1 | uni.lu |

| [M]⁻ | 204.18835 | 153.1 | uni.lu |

Analytical Methodologies in Beta Neoclovene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like beta-neoclovene. In this method, a sample is vaporized and separated into its individual components in a gas chromatograph before being detected and identified by a mass spectrometer. The retention time of a compound in the gas chromatograph and its mass spectrum serve as a chemical fingerprint for identification.

This compound has been identified as a component of the volatile profile of various species of ginseng (Panax sp.). In studies of dried white ginseng, GC-MS analysis has been instrumental in distinguishing between different species such as Panax ginseng, Panax notoginseng, and Panax quinquefolius. This compound, along with other sesquiterpenes, was found to be a key compound in differentiating these species ewha.ac.kracs.org.

The mass spectrum of this compound obtained by GC-MS shows a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) database provides reference mass spectral data for this compound, which is essential for its accurate identification in unknown samples nist.govnist.gov.

Table 1: GC-MS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 56684-96-9 |

| Major Mass Spectral Peaks (m/z) | |

| Top Peak | 161 |

| 2nd Highest Peak | 204 |

This data is compiled from the NIST WebBook and PubChem. nist.govnih.gov

Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction, HS-SPME)

Effective sample preparation is critical for the accurate analysis of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis.

In the analysis of volatile compounds from fresh white ginseng roots, HS-SPME coupled with GC-MS has been successfully employed to identify this compound among other terpenes nih.gov. This technique has proven to be a rapid and simple method for preparing samples for the analysis of volatile compounds in various food and plant materials nih.gov.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. For the analysis of volatile compounds in Chinese chive, a study optimized these parameters to achieve the best extraction efficiency, which can serve as a methodological reference for optimizing the extraction of sesquiterpenes like this compound mdpi.com.

Table 2: General HS-SPME Optimization Parameters

| Parameter | Typical Range/Options |

|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS, PA, PDMS |

| Extraction Temperature | 30 - 80 °C |

| Extraction Time | 20 - 60 min |

| Equilibration Time | 10 - 30 min |

| Desorption Time | 1 - 11 min |

These parameters are general and require optimization for specific analytes and matrices.

Advanced Mass Spectrometry Techniques for Selective Detection (e.g., Proton Transfer Reaction-Mass Spectrometry, PTR-MS; Tandem Mass Spectrometry, MS/MS)

For real-time monitoring and selective detection of volatile organic compounds (VOCs), advanced mass spectrometry techniques are employed. Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a highly sensitive technique that allows for the direct analysis of air samples without prior separation, providing real-time concentration data of VOCs. While specific studies on the application of PTR-MS for this compound are not prevalent, its utility in detecting sesquiterpenes in plant emissions is well-established nih.govepa.gov.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity in compound identification. In MS/MS, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This technique is particularly useful for distinguishing between isomers that may have similar retention times and mass spectra in conventional GC-MS. A study on the fragmentation of sesquiterpenes using a flowing afterglow-tandem mass spectrometer provided insights into the characteristic fragment ions of different sesquiterpene structures. For instance, the study identified specific fragment ion tracers for compounds like α-cedrene and δ-neoclovene, an isomer of this compound researchgate.net. This suggests that MS/MS could be a powerful tool for the selective detection and identification of this compound in complex mixtures.

Table 3: Potential MS/MS Fragmentation Tracers for Sesquiterpenes

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| α-Cedrene | Varies with ionization | 119 |

| δ-Neoclovene | Varies with ionization | 162 |

| Isolongifolene | Varies with ionization | 137 |

Data adapted from a study on sesquiterpene fragmentation, indicating potential for isomer differentiation. researchgate.net

Chromatographic Isolation and Purification Methodologies

The isolation and purification of this compound from natural sources are essential for obtaining pure standards for analytical reference and for further biological and chemical studies. Chromatographic techniques are the primary methods used for this purpose.

Column chromatography is a widely used technique for the separation of compounds from a mixture. In this method, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase iieng.orgjsmcentral.org. The selection of the appropriate stationary phase (e.g., silica gel, alumina) and mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.

For the purification of volatile compounds like this compound, preparative gas chromatography (prep-GC) is a powerful technique. Prep-GC operates on the same principles as analytical GC but is designed to handle larger sample volumes to isolate and collect purified components. This method can provide high-purity fractions of individual compounds from a complex volatile mixture researchgate.net.

Table 4: Common Chromatographic Techniques for Compound Isolation

| Technique | Stationary Phase Examples | Mobile Phase Examples | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Hexane (B92381), Ethyl acetate, Chloroform, Methanol (and mixtures) | Adsorption and Polarity |

| Preparative Gas Chromatography | Various coated capillary columns | Inert carrier gas (e.g., Helium, Nitrogen) | Volatility and interaction with the stationary phase |

Biological Research Investigations on Beta Neoclovene Interactions

Studies on Biosynthetic Gene Clusters and Enzyme Functional Characterization in Microorganisms and Plants

The biosynthesis of terpenoids in plants is catalyzed by a large family of enzymes known as terpene synthases (TPSs). nih.govnih.gov These enzymes are responsible for converting acyclic prenyl diphosphate (B83284) precursors into the vast diversity of cyclic and acyclic terpene skeletons. nih.gov For a sesquiterpene like beta-neoclovene, a specific sesquiterpene synthase would be required to catalyze the complex cyclization of farnesyl pyrophosphate (FPP).

Despite the general understanding of terpenoid biosynthesis, a specific enzyme or its corresponding biosynthetic gene cluster (BGC) responsible for producing this compound has not been characterized in any plant or microorganism to date. Research into plant TPS genes has revealed a complex evolutionary history, with distinct lineages for primary metabolism (such as gibberellin synthesis) and the specialized secondary metabolism that generates the majority of terpenoid diversity. nih.govnih.gov Furthermore, studies in non-seed plants have identified microbial-type terpene synthase-like (MTPSL) genes, acquired through horizontal gene transfer from bacteria and fungi, which contribute significantly to terpene diversity in these lineages. middlebury.eduresearchgate.net Similarly, microorganisms like Streptomyces are known to possess numerous BGCs for secondary metabolites, including terpenoids, but none have been linked to this compound synthesis. nih.govnih.gov

The identification and functional characterization of a this compound synthase remains a key missing piece in understanding the biological origin of this compound. Such research would involve isolating the candidate protein from a source plant or microorganism, or identifying the gene through genome mining, followed by heterologous expression and biochemical assays to confirm its product profile.

Investigation of Intermediary Metabolites and Their Biological Roles

The biosynthesis of all sesquiterpenoids originates from the C15 precursor farnesyl pyrophosphate (FPP). nih.govnih.gov FPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway and serves as a critical branch-point intermediate for the synthesis of various essential molecules, including sterols, carotenoids, and other terpenes. The cyclization of FPP is the committed step in sesquiterpene formation. nih.gov

While the direct enzymatic pathway to this compound is unknown, chemical synthesis studies provide clues to its potential metabolic relationships. Notably, neoclovene (B12056202) has been described as a product of the acid-catalyzed rearrangement of caryophyllene (B1175711). rsc.org Caryophyllene is another common bicyclic sesquiterpene derived from the cyclization of FPP. nih.gov This chemical relationship suggests that a caryophyllene-like carbocation intermediate may be involved in the biosynthesis of this compound, or that caryophyllene itself could be a metabolic precursor, although an enzymatic basis for such a transformation in vivo has not been established. The precise sequence of intermediary metabolites and the specific carbocation rearrangements leading from FPP to the unique tricyclic structure of this compound await elucidation through enzymatic studies.

| Metabolite | Class | Plausible Role |

|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Acyclic Prenyl Pyrophosphate | Universal C15 precursor for all sesquiterpenoids. nih.govnih.gov |

| Caryophyllene | Bicyclic Sesquiterpene | Chemically related; this compound can be formed from its acid-catalyzed rearrangement, suggesting a potential (though unproven) metabolic link. rsc.org |

Research on Molecular Interactions with Biological Targets and Pathways (e.g., enzyme inhibition studies)

There is a significant gap in the scientific literature regarding the molecular interactions of this compound with specific biological targets. No studies have been published that detail its binding affinity for receptors or its potential as an enzyme inhibitor.

However, research on other structurally related sesquiterpenes provides a framework for potential bioactivity. For instance, compounds like β-caryophyllene and β-caryophyllene oxide have been shown to interact with various biological targets. Notably, these sesquiterpenes can inhibit the activity of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which are crucial for drug metabolism in humans. nih.gov CYP enzymes are also involved in the metabolic transformations of endogenous and exogenous compounds in various organisms. nih.govnih.govresearchgate.net Given that this compound is a sesquiterpene, it is plausible that it could interact with similar targets, but this remains speculative without direct experimental evidence. Future research is needed to screen this compound against a panel of common biological targets, such as CYP enzymes, to determine if it possesses any significant inhibitory or modulatory activity.

Characterization of its Role as a Volatile Organic Compound in Plant Physiological Processes and Defense Mechanisms

This compound has been identified as a volatile organic compound (VOC) in the essential oils and emissions of several plant species. researchgate.netscielo.brmdpi.com Plant VOCs, particularly terpenoids, play critical roles in mediating interactions between the plant and its environment. scielo.br They can function as attractants for pollinators, deterrents against herbivores, antimicrobial agents, or as signaling molecules to warn neighboring plants of an impending threat.

While this compound's presence has been confirmed in various plants, its specific ecological or physiological function has not been investigated. Its classification as a sesquiterpene VOC suggests it may contribute to the plant's direct or indirect defense mechanisms. For example, the emission of sesquiterpenes can increase in response to herbivore damage, attracting natural predators of the attacking insect. However, whether this compound serves such a role is currently unknown. Studies have identified it in the flowers of Solanum stipulaceum, the roots of Pittosporum tobira, and the fruit of pummelo cultivars, indicating its synthesis can be tissue-specific. researchgate.netscielo.brmdpi.com Its detection in the Baltic Sea food web further confirms its release into the environment and subsequent bioaccumulation. diva-portal.org

| Plant Species | Family | Plant Part(s) where Detected | Reference |

|---|---|---|---|

| Solanum stipulaceum | Solanaceae | Flowers | scielo.br |

| Pittosporum tobira | Pittosporaceae | Roots (as α-neoclovene and γ-neoclovene) | researchgate.net |

| Citrus grandis (Pummelo) | Rutaceae | Fruit | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Energies and Reaction Barriers of Beta-Neoclovene and its Rearrangements

Quantum chemical calculations (QCC) are indispensable for determining the electronic structure, stability, and reactivity of chemical compounds. For this compound and its rearrangements, QCC, including methods like Density Functional Theory (DFT), are employed to calculate electronic energies of ground states, transition states, and intermediates, thereby providing insights into reaction barriers and thermodynamic favorability wikipedia.org.

Studies on the rearrangements of neoclovene (B12056202) epoxides, for instance, have utilized quantum-chemical methods in conjunction with molecular mechanics to derive the most probable pathways for the formation of novel carbon skeletons, such as a ketone obtained from neoclovene epoxides in acidic media researchgate.net. These calculations help in understanding the regio- and stereoselectivity of such transformations. Furthermore, density functional calculations have been performed to determine energy barriers for degenerate rearrangements of long-lived carbocations, which are common intermediates in sesquiterpenoid chemistry, showing good agreement with experimental data for hydrocarbon migrants researchgate.netresearchgate.net. The application of ab initio quantum chemistry calculations has also been noted in assessing the high energy content of hydrogenated neoclovene, relevant in the context of high-performance fuels, indicating their utility in evaluating the energetic profiles of these molecules energy.gov.

While specific tabulated electronic energies or reaction barriers for every possible rearrangement of this compound are extensive and often detailed in specialized literature, the general approach involves calculating the relative energies of reactants, transition states, and products to map out potential energy surfaces.

| Type of Calculation | Information Derived | Relevance to this compound |

|---|---|---|

| Electronic Energy (Ground State) | Relative stability of isomers and conformers | Understanding the most stable forms of this compound and its derivatives. |

| Transition State Energy | Activation energy (reaction barrier) | Predicting the kinetics and feasibility of rearrangement pathways. |

| Reaction Energy (ΔE) | Thermodynamic favorability of a reaction | Determining whether a rearrangement is energetically downhill or uphill. |

| Vibrational Frequencies | Confirmation of minima (no imaginary frequencies) or transition states (one imaginary frequency) | Characterizing the nature of optimized structures. |

Molecular Dynamics Simulations for Conformational Analysis and Mechanistic Pathway Modeling

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into their conformational dynamics and the evolution of chemical processes. While direct MD simulations specifically focusing on this compound's conformational analysis are not explicitly detailed in the provided search results, the principles and applications are highly relevant to such complex tricyclic systems.

Molecular mechanics calculations, which are often used in conjunction with quantum chemical methods, have been employed to determine probable pathways for the formation of rearrangement products from neoclovene epoxides researchgate.net. This highlights the utility of force-field based methods, which underpin MD simulations, in exploring the potential energy landscape of these molecules. More broadly, MD simulations are applied to examine conformational changes and reaction mechanisms in various chemical systems, including complex organic molecules and biological systems nih.govscience.gov. For a molecule like this compound, MD simulations could be used to explore its accessible conformational space, identify low-energy conformers, and understand how its flexible rings might influence its reactivity or interactions. They can also provide a dynamic perspective on reaction pathways identified by static quantum chemical calculations, revealing intermediate states or solvent effects that might influence the reaction course.

Mechanistic Insights Derived from Computational Approaches to Sesquiterpenoid Chemistry

Computational approaches have been pivotal in unraveling the complex mechanistic pathways characteristic of sesquiterpenoid chemistry, including the formation and rearrangement of neoclovene. The intricate rearrangements of sesquiterpenes, often involving carbocation intermediates, are challenging to fully characterize experimentally due to their transient nature and the multitude of possible pathways nih.gov.

Computational studies have significantly contributed to understanding the diverse rearrangement pathways of sesquiterpenoids, such as the acid-catalyzed rearrangement of beta-caryophyllene (B1668595), which can lead to various products including alpha-neoclovene (B12086099) and clovene nih.govcaltech.edu. These studies provide a detailed atomistic view of bond breaking and formation events, identifying key intermediates and transition states. For instance, computational work has elucidated the complex biosynthetic pathways of presilphiperfolanols, another class of sesquiterpenes, detailing steps like the isomerization of farnesyl pyrophosphate (FPP) and the highly synchronous nature of cation-alkene cyclizations involving caryophyllenyl cations, along with the feasibility of hydride shifts nih.gov.

Advanced computational methods, such as the Artificial Force Induced Reaction (AFIR) method, have been developed and applied to predict cyclization and rearrangement pathways for carbocation precursors to sesquiterpenes. This method has not only confirmed previously understood features but also revealed new pathways, suggesting the existence of sesquiterpenes not yet isolated in nature researchgate.net. These computational insights are crucial for understanding the biogenesis of these natural products and for guiding synthetic efforts.

Environmental and Atmospheric Chemistry Research

Role of Beta-Neoclovene as a Biogenic Volatile Organic Compound (BVOC) in Atmospheric Systems

This compound (C15H24) is classified as a sesquiterpene, a class of terpenoid compounds composed of three isoprene (B109036) units. nih.govcopernicus.orgcopernicus.orghmdb.ca These compounds are naturally biosynthesized by plants, serving various biological functions such as attracting pollinators and aiding in coping with environmental stressors. copernicus.org While sesquiterpene emissions are generally lower than those of isoprene and monoterpenes, their distinct physicochemical properties, including low vapor pressure and high reactivity, suggest a significant influence on atmospheric chemistry and aerosol formation processes. copernicus.orgcopernicus.orgresearchgate.netnih.gov

This compound has been identified as an emitted BVOC from various plant species. For instance, sesquiterpenes, including alpha-neoclovene (B12086099) (a related isomer), are emitted from trees and agricultural plants such as Betula pendula, Pinus taeda, Populus tremula, Sambucus nigra, Citrus sinensis, potato plants, sunflower, and maize. researchgate.net Furthermore, this compound has been specifically detected in the volatile composition of certain pummelo cultivars. mdpi.com The low volatility and high reactivity characteristic of sesquiterpenes like this compound result in relatively short atmospheric lifetimes, often on the order of minutes. copernicus.orgresearchgate.netnih.gov

Studies on Atmospheric Oxidation Reactions and Degradation Pathways (e.g., with Nitrate (B79036) Radicals)

In the atmosphere, biogenic volatile organic compounds (BVOCs) undergo degradation primarily through reactions with major atmospheric oxidants: hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). copernicus.org Sesquiterpenes, due to their unsaturated functionalities, exhibit high reactivity with these oxidants. nih.govnih.gov The atmospheric lifetime of sesquiterpenes against ozonolysis, for example, is typically only a few minutes. copernicus.org

The nitrate radical (NO3) is a particularly strong oxidant, playing a crucial role in nighttime atmospheric chemistry because of its rapid photolysis in sunlight and its reaction with nitric oxide (NO) during the day. copernicus.org Reactions of NO3 are especially rapid with unsaturated compounds, including sesquiterpenes. nih.govcopernicus.org An experimental study investigating the gas-phase reactions of the NO3 radical with several sesquiterpenes, including alpha-neoclovene, determined its reaction rate constant. nih.govnsf.govuci.eduosti.gov

The rate constant for the reaction of the nitrate radical with alpha-neoclovene is presented in the table below. While this specific rate is for alpha-neoclovene, it provides insight into the reactivity expected for related sesquiterpenes like this compound, though precise values can vary between isomers. d-nb.infocopernicus.org

Table 1: Atmospheric Reaction Rate Constant for Alpha-Neoclovene with Nitrate Radical

| Reactant 1 | Reactant 2 | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| α-Neoclovene | NO3 | 8.25 × 10⁻¹² | d-nb.infocopernicus.org |

These oxidation reactions lead to the formation of various functionalized products, including organic nitrates (ONs). nih.govcopernicus.org Organic nitrates serve as reservoirs for reactive nitrogen and can influence the atmospheric ozone budget and the formation of secondary organic aerosols. nih.govcopernicus.org

Investigation of Contribution to Secondary Organic Aerosol (SOA) Formation

Sesquiterpenes, including this compound, are recognized for their significant potential in contributing to secondary organic aerosol (SOA) formation. copernicus.orgcopernicus.orgresearchgate.netnih.gov This high potential is attributed to the low vapor pressure and high reactivity of their oxidation products, which facilitate their condensation onto existing particles or the nucleation of new particles. copernicus.orgnih.gov

The mass yields of SOA from the oxidation of sesquiterpenes can vary considerably depending on the specific sesquiterpene isomer and the type of oxidant involved. copernicus.org Reactions initiated by the nitrate radical with BVOCs are identified as a notable source of SOA. nih.govcopernicus.orgnsf.gov The organic nitrates formed during these NO3-BVOC reactions may constitute extremely low volatility organic compounds (ELVOCs), which are critical for the nucleation and growth of atmospheric nanoparticles, thereby contributing to SOA. copernicus.org While the general role of sesquiterpenes in SOA formation is well-established, specific detailed research findings or quantitative SOA yields directly attributed to this compound are less commonly reported in isolation, with studies often focusing on the broader class of sesquiterpenes or other specific isomers like beta-caryophyllene (B1668595). copernicus.orgcopernicus.orgcopernicus.orgnih.govuci.edu

Future Directions and Emerging Research Areas

Identification of Unexplored Biosynthetic Routes and Novel Enzymes

The biosynthesis of sesquiterpenoids typically commences with farnesyl pyrophosphate (FPP), which is subsequently cyclized by sesquiterpene synthases (STSs) to yield a wide array of carbon skeletons mdpi.commdpi.com. While the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are established routes for producing the isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), ongoing research continues to uncover novel pathways and enzymes involved in sesquiterpenoid biosynthesis peerj.comnih.govnih.gov.

A key focus for future research involves identifying new STSs and other enzymatic machinery responsible for less-characterized biosynthetic pathways. For example, a novel sesquiterpene biosynthetic pathway has been identified in Aspergillus oryzae, involving enzymes such as AstC, AstI, and AstK, which facilitate the cyclization of FPP into drimanyl pyrophosphate researchgate.net. Similarly, a unique pathway in the wild tomato Solanum habrochaites utilizes Z,Z-farnesyl pyrophosphate (Z,Z-FPP) as an unconventional substrate for sesquiterpene synthases nih.gov. The application of directed evolution and computational design is becoming increasingly vital for exploring the vast enzyme sequence-space and engineering improved or entirely novel enzymes for biocatalytic applications nih.gov. Furthermore, chemoproteomics strategies are proving invaluable for elucidating complex biosynthetic pathways, particularly in plants where gene clustering is less prevalent, by enabling the direct profiling of active enzymes frontiersin.org.

Development of Advanced Synthetic Methodologies for Complex Analogues and Probes

The intricate, often highly oxidized and cyclized structures characteristic of many sesquiterpenoids, including those with promising biological activities, pose significant challenges for their artificial synthesis qs-gen.commdpi.com. Future advancements in synthetic methodologies aim to surmount these complexities, thereby facilitating access to beta-neoclovene analogues and other sesquiterpenoid probes.

Recent breakthroughs include the successful total synthesis of complex sesquiterpenes like merrillianin, a compound previously considered difficult to synthesize due to its elaborate architecture qs-gen.comeurekalert.org. Modular chemoenzymatic approaches are also under development, enabling the synthesis of terpene analogues from diphosphorylated precursors, which allows for the exploration of chemical space largely inaccessible through natural enzymatic processes researchgate.net. This includes the efficient synthesis of novel neoclovene (B12056202) derivatives through supramolecular capsule catalysis researchgate.net. Moreover, synthetic biology offers a promising alternative to traditional plant extraction and chemical synthesis for sesquiterpene production, with ongoing efforts focused on engineering microbial hosts, such as yeast, for enhanced and sustainable yields rsc.orgacs.org. The creation of dual-modality imaging probes, often peptide-based, further underscores the need for sophisticated synthetic strategies to produce complex molecules applicable in diagnostic and therapeutic monitoring cnr.it.

Innovation in Spectroscopic and Analytical Approaches for Trace Analysis and Structural Assignment

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for volatile sesquiterpenes, while high-performance liquid chromatography (HPLC) is often the preferred method for less volatile or thermally labile compounds researchgate.netresearchgate.net. However, the field is progressing towards more integrated and advanced analytical strategies. Mass spectrometry-based methods, including molecular networking, have demonstrated effectiveness in identifying trace compounds and elucidating the structures of unknown sesquiterpenoids within complex mixtures frontiersin.org. Nuclear Magnetic Resonance (NMR) spectroscopy, frequently coupled with MS, serves as a powerful tool for metabolomics and structural elucidation, particularly for novel secondary metabolites not yet cataloged in databases bruker.comku.edu. The integration of these techniques, coupled with advancements in data processing and cheminformatics, is critical for comprehensive analysis and unambiguous structural assignment of new sesquiterpenes ku.edu.

Deeper Elucidation of Molecular Biological Roles and Mechanisms of Action

A profound understanding of the precise molecular biological roles and mechanisms of action of this compound and other sesquiterpenoids is crucial for their potential therapeutic and industrial applications.

Sesquiterpenoids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties scienceopen.commdpi.comnih.govnih.gov. Future research endeavors aim to pinpoint the specific molecular targets and cellular pathways through which these compounds exert their effects. This involves detailed investigations into how sesquiterpenoids interact with cellular components, modulate signaling cascades, and influence various biological processes nih.govjournaljpri.com. For instance, studies are exploring how sesquiterpene lactones can overcome cancer drug resistance by modulating key signaling pathways nih.gov. Molecular docking studies can provide insights into the binding modes of sesquiterpenoids with target enzymes, thereby facilitating the development of novel therapeutic agents journaljpri.com. Further research into the biological function of volatile terpenes emitted by microorganisms and plants also represents an active area of investigation researchgate.net.

Application of Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) in Sesquiterpenoid Research

Integrated omics approaches offer a comprehensive perspective on biological systems, providing profound insights into the genetic, molecular, and metabolic underpinnings of various traits and responses.

Multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, are increasingly indispensable in plant and microbial research for unraveling the complex regulatory networks governing secondary metabolite biosynthesis, including sesquiterpenoids nih.govmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net. These integrated approaches facilitate the identification of genes and pathways critical for metabolite production and responses to environmental stresses mdpi.comfrontiersin.org. For example, the integration of transcriptome and metabolome data sets has been successfully applied to reconstruct terpenoid and sesquiterpenoid biosynthetic pathways in non-model plants frontiersin.orgfrontiersin.org. Studies have also leveraged transcriptomic and metabolomic analyses to reveal the development-specific expression patterns of terpene synthase genes and the subsequent emission of terpenes researchgate.net. Identifying bottleneck steps within sesquiterpene synthesis pathways through flux analysis and omics data is instrumental for optimizing metabolic engineering strategies aimed at enhancing production nih.gov. The application of comprehensive multi-omics integration, including genome-wide association studies (GWAS), comparative transcriptomics, targeted proteomics, and untargeted metabolomics, provides a powerful framework for identifying novel stress-responsive secondary metabolites and their intermediates researchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.